molecular formula C14H21N B13233512 3-(3-Ethylcyclohexyl)aniline

3-(3-Ethylcyclohexyl)aniline

Cat. No.: B13233512
M. Wt: 203.32 g/mol
InChI Key: DWRMTWXSZGIRLS-UHFFFAOYSA-N
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Description

3-(3-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 3-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 3-ethylcyclohexyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound, followed by reductive amination. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3-Ethylcyclohexyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Ethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds. Additionally, its aromatic ring can undergo electrophilic substitution, allowing for further functionalization. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the 3-ethylcyclohexyl group.

    Cyclohexylaniline: Similar structure but with a cyclohexyl group instead of a 3-ethylcyclohexyl group.

    3-Ethylcyclohexylamine: Lacks the aromatic ring present in 3-(3-Ethylcyclohexyl)aniline.

Uniqueness: this compound is unique due to the presence of both an aromatic ring and a bulky 3-ethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where steric hindrance and electronic effects play crucial roles.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(3-ethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h4,7-8,10-12H,2-3,5-6,9,15H2,1H3

InChI Key

DWRMTWXSZGIRLS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

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